Tobuterol
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Overview
Description
Tulobuterol is a long-acting beta2-adrenergic receptor agonist, primarily used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . Tulobuterol is known for its ability to provide sustained bronchodilation, making it a valuable therapeutic agent in respiratory medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tulobuterol involves several key steps:
Oxidation: The process begins with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal.
Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine intermediate.
Reduction: Finally, the imine is reduced using sodium borohydride to yield tulobuterol.
Industrial Production Methods
In industrial settings, tulobuterol is often produced using a transdermal patch technology. The preparation method involves dissolving tulobuterol and a pressure-sensitive adhesive auxiliary material in a solvent. The coated tulobuterol patch is then dried at a temperature higher than the melting point of the drug to remove the solvent, resulting in a transdermal patch with the active drug in an amorphous form .
Chemical Reactions Analysis
Types of Reactions
Tulobuterol undergoes several types of chemical reactions, including:
Oxidation: As mentioned in the synthesis process, oxidation is a key step in the preparation of tulobuterol.
Reduction: The reduction of the imine intermediate to form tulobuterol is another critical reaction.
Substitution: Tulobuterol can also undergo substitution reactions, particularly involving the chloro group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as the oxidizing agent.
Reduction: Sodium borohydride is the preferred reducing agent for the imine intermediate.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major product formed from these reactions is tulobuterol itself. depending on the specific reaction conditions and reagents used, other minor by-products may also be formed.
Scientific Research Applications
Tulobuterol has a wide range of scientific research applications, including:
Chemistry: In synthetic organic chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists.
Biology: In biological research, tulobuterol is used to study the effects of beta2-adrenergic receptor activation on various physiological processes.
Mechanism of Action
Tulobuterol exerts its effects by selectively activating beta2-adrenergic receptors in the bronchial smooth muscle. This activation leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. The molecular targets of tulobuterol are the beta2-adrenergic receptors, which are part of the G protein-coupled receptor family. The activation of these receptors triggers a signaling cascade that ultimately leads to the relaxation of the bronchial smooth muscle .
Comparison with Similar Compounds
Tulobuterol is similar to other beta2-adrenergic receptor agonists, such as albuterol and salbutamol. tulobuterol is unique in its long-acting properties, making it suitable for sustained bronchodilation. Other similar compounds include:
Albuterol: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.
Salbutamol: Another short-acting beta2-adrenergic receptor agonist with similar uses to albuterol.
Formoterol: A long-acting beta2-adrenergic receptor agonist used for maintenance treatment of asthma and COPD.
Tulobuterol’s uniqueness lies in its transdermal delivery system, which provides a steady release of the drug over 24 hours, improving patient adherence and reducing the risk of adverse events .
Properties
CAS No. |
75626-99-2 |
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Molecular Formula |
C28H31NO5 |
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate |
InChI |
InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-23-14-22(25(30)17-29-28(3,4)5)15-24(16-23)34-27(32)21-12-8-19(2)9-13-21/h6-16,25,29-30H,17H2,1-5H3 |
InChI Key |
GYJSIOWQEUTITA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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